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Compound of Interest

Compound Name: Methionol

Cat. No.: B020129

A Comparative Analysis of Methionol and Other Key Sulfur-Containing Flavor Compounds for
Researchers and Drug Development Professionals

Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence
the aroma and flavor profiles of a vast array of foods and beverages. Despite often being
present in trace amounts, their exceptionally low odor thresholds make them potent
contributors to the sensory experience, capable of imparting both desirable and undesirable
characteristics. This guide provides a comparative study of Methionol (3-(methylthio)-1-
propanol) and other prominent sulfur-containing flavor compounds, offering insights into their
chemical properties, sensory profiles, and the analytical methods used for their evaluation. This
information is particularly valuable for researchers, scientists, and professionals in drug
development who may encounter these compounds in their work, from flavor science to
understanding off-tastes in formulations.

Methionol: A Profile

Methionol is a sulfurous aroma compound naturally found in a variety of foods and beverages,
including wine, cheese, and roasted coffee.[1] It is a metabolite of yeast and Bacillus anthracis.
[1] Its characteristic flavor profile is often described as savory, with notes of cooked onion,
garlic, and roasted meat, making it a valuable component in the flavor and fragrance industry.

[2]
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Comparative Analysis of Sulfur-Containing Flavor
Compounds

To provide a clear comparison, the following table summarizes the key quantitative data for
Methionol and other selected sulfur-containing compounds. These compounds were chosen
for their prevalence and importance in food and beverage flavors.
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Odor
Chemical Molar Mass ( Boiling Point Flavor
Compound Threshold )
Formula g/mol ) °O i Profile
(in water)
Sulfurous,
onion, sweet,
Very low
-~ soup,
(specific
) vegetable,
Methionol C4H100S 106.18 194-195 value not )
) meaty, garlic-
consistently _
like, savory
reported) ) )
bouillon-like.
[21[3]
Cabbage-like,
corn-like,
tomato,
Dimethyl asparagus;
Sulfide (CH3)2S 62.13 37 0.03 mg/L can enhance
(DMS) fruity notes at
low
concentration
s.[4][5][6]
Sulfurous,
Hydrogen
] H2S 34.1 -60 5-125 ug/L rotten egg.[7]
Sulfide (H2S)
[8]
Roasted
_ meat,
~15 ppm (in a
2-Methyl-3- 57-60 (at 44 ] sulfurous,
i C5H60S 114.17 solution for i
furanthiol mmHgQ) ) fishy, salmon,
tasting) )
tuna-like.[9]
[10]

Experimental Protocols

The characterization and quantification of sulfur-containing flavor compounds rely on

sophisticated analytical techniques that couple chemical separation with sensory evaluation.
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Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the
separation capabilities of gas chromatography with the sensitivity of the human nose as a
detector.[11][12] This method is essential for identifying which volatile compounds in a complex
mixture are responsible for its characteristic aroma.

Methodology:

o Sample Preparation: Volatile compounds are extracted from the sample using methods such
as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.[13][14]

o Gas Chromatographic Separation: The extracted volatiles are injected into a gas
chromatograph, where they are separated based on their boiling points and affinity for the
stationary phase of the GC column.

o Effluent Splitting: The effluent from the GC column is split into two streams. One stream is
directed to a conventional detector (e.g., Mass Spectrometer or Flame lonization Detector)
for chemical identification and quantification, while the other is directed to an olfactory
detection port (ODP).[15][16]

» Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the ODP
and records the time, duration, and description of any perceived odors.

o Data Correlation: The data from the chemical detector and the olfactory assessment are
correlated to identify the specific compounds responsible for the detected aromas.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used in conjunction with GC-O to determine the relative potency of odor-
active compounds.[13]

Methodology:
» Sample Preparation and Extraction: An aroma extract is prepared from the sample.

» Serial Dilution: The extract is serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a solvent.[13]
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e GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O. The panelists record the
retention times of the detected odors for each dilution.

o Determination of Flavor Dilution (FD) Factor: The FD factor for each compound is the highest
dilution at which it can still be detected by the human nose. A higher FD factor indicates a
more potent odorant.[11]

Signaling Pathways and Experimental Workflows

The perception of sulfur-containing compounds, like all odorants, is initiated by the interaction
of these molecules with olfactory receptors in the nasal cavity. The following diagrams illustrate
the generalized olfactory signaling pathway and a typical experimental workflow for the
analysis of these compounds.
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Caption: Generalized olfactory signal transduction pathway.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://en.wikipedia.org/wiki/Gas_chromatography-olfactometry
https://www.benchchem.com/product/b020129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

Food/Beverage Sample

A
Volatile Extraction

(e.g., SPME, Solvent Extraction)

Analysis
\ \ 4 \
Gas Chromatography-Olfactometry (GC-O) Aroma Extract Dilution Analysis (AEDA) Gas Chromatography-Mass Spectrometry (GC-MS)
Data Interpretation
\4 \
Sensory Data Chemical Data
(Odor Descriptors, FD Factors) (Compound Identification, Quantification)

Data Correlation and
Key Odorant Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Methionol - Wikipedia [en.wikipedia.org]

o 2. dimethyl sulfide, 75-18-3 [thegoodscentscompany.com]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b020129?utm_src=pdf-body-img
https://www.benchchem.com/product/b020129?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Methionol
https://www.thegoodscentscompany.com/data/rw1022341.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. pubs.acs.org [pubs.acs.org]

. Dimethyl sulfide - Wikipedia [en.wikipedia.org]

. perfumerflavorist.com [perfumerflavorist.com]

. tasterplace.shop [tasterplace.shop]

. H2S GMP Flavour Standard: Identify Sulphurous Off-Flavours [flavoractiv.com]

. What Stinks? The Role of Hydrogen Sulfide in the Gut [asm.org]

°
© (0] ~ » ol H w

. 2-Methyl-3-furanthiol | 28588-74-1 [chemicalbook.com]
e 10. 2-Methyl-3-furanthiol | CSH60S | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

e 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful
Methodology for Chemical Characterization of Odorous Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
e 14. Methods of flavor evaluation | PPTX [slideshare.net]

e 15, aidic.it [aidic.it]

e 16. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [A comparative study of Methionol and other sulfur-
containing flavor compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020129#a-comparative-study-of-methionol-and-
other-sulfur-containing-flavor-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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